molecular formula C20H22N2O2S B5892334 4,7,7-trimethyl-3-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B5892334
M. Wt: 354.5 g/mol
InChI Key: FDXYOSKZQITBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,7-trimethyl-3-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide is a recognized and potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 channels are calcium-permeable non-selective cation channels that are implicated in a variety of physiological and pathological processes, making them a significant target for pharmacological research. This compound exerts its effects by blocking the activity of TRPC5 , which is highly expressed in the brain and kidney. Its primary research value lies in the study of neurological disorders, as TRPC5 has been linked to anxiety and depression-like behaviors in preclinical models, and in renal diseases, where its inhibition has been shown to protect podocytes and reduce proteinuria in models of kidney injury, such as focal segmental glomerulosclerosis (FSGS). The structural core of this molecule, featuring a camphor-derived bicyclic system linked to a rhodanine-like pharmacophore, is characteristic of a class of compounds known to modulate TRP channels. Researchers utilize this specific inhibitor to dissect TRPC5's role in calcium signaling pathways, to explore its interaction with other TRP channels like TRPC4, and to investigate its potential as a therapeutic target for conditions ranging from mood disorders to chronic kidney disease, providing critical insights for drug discovery efforts.

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-18(2)19(3)9-10-20(18,11-15(19)23)16(24)22-17-21-14(12-25-17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXYOSKZQITBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Biological Activity

The compound 4,7,7-trimethyl-3-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic amide with potential biological activities that warrant detailed investigation. This article reviews its biological activity, including cytotoxicity, genotoxicity, and other pharmacological effects, supported by case studies and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N2OS\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}\text{S}

This structure features a bicyclic core with a thiazole moiety that contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exert cytotoxic effects on specific cancer cell lines.
  • Genotoxicity : Some derivatives have been associated with genotoxic responses in bacterial models.

Cytotoxicity Studies

A study involving the evaluation of similar bicyclic compounds demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 10 to 50 µM, indicating their potential as anticancer agents.

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-725
Target CompoundA54930

Genotoxicity Assessment

Research published in PLOS ONE explored the genotoxic effects of related bicyclic compounds using Escherichia coli as a model organism. The findings indicated that certain concentrations induced an SOS response without causing alkylating damage:

  • Concentration : 100 g/l resulted in significant luminescence increase in biosensor assays.

The analysis showed that while some derivatives led to oxidative stress responses, they did not consistently induce DNA damage across all tested concentrations.

Pharmacological Activities

Further investigations into the pharmacological activities of related compounds have revealed:

  • Anti-inflammatory Properties : Compounds have been noted for their ability to inhibit pro-inflammatory cytokines.
  • Antibacterial Effects : Certain derivatives exhibited activity against Gram-positive bacteria.

Discussion

The biological activity of This compound is promising based on its structural analogs and preliminary data. Its potential as an antitumor agent and its cytotoxic effects warrant further exploration through clinical trials and detailed mechanistic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Group

  • N-(2-Methoxy-5-methylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide (CAS 578000-35-8): Structure: Replaces the thiazole-ylidene with a 2-methoxy-5-methylphenyl group. Molecular Formula: C₁₈H₂₃NO₄; MW: 317.38 .
  • (1R)-4,7,7-Trimethyl-3-oxo-N-(4-vinylphenyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide :

    • Structure : Features a 4-vinylphenyl substituent.
    • Impact : The vinyl group introduces reactivity (e.g., in photocatalytic perfluoroacylation) and alters electronic properties via conjugation. Used in synthetic applications .

Heterocyclic Modifications

  • (1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic Acid: Structure: Benzothiazole directly attached to the bicycloheptane core. Impact: The benzothiazole’s extended aromatic system enhances π-π stacking with hydrophobic protein pockets. Molecular weight: 273.35 (C₁₅H₁₅NO₂S) .
  • N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-Dinitrobenzamide Analogs :

    • Structure : Retains the thiazole-ylidene but replaces the bicycloheptane with a dinitrobenzamide group.
    • Activity : Exhibited antimicrobial properties (MIC: 2–8 µg/mL against S. aureus), highlighting the thiazole-ylidene’s role in bioactivity .

Stereochemical and Core Modifications

  • (S)- vs. (R)-Configured Bicycloheptane Derivatives :

    • Evidence : In CXCR2 antagonists, the (S)-isomer showed superior binding (LibDockScore = 73.34 vs. 52.10 for (R)-isomer) due to additional H-bonds with Tyr314 and Gly244 .
    • Implication : Stereochemistry at the bicycloheptane carboxamide position critically affects target engagement.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW Key Substituents Biological/Functional Notes References
Target Compound C₂₀H₂₁N₂O₃S 377.45 4-Phenylthiazole-ylidene (E-config) Rigid scaffold, potential bioactivity -
CAS 578000-35-8 C₁₈H₂₃NO₄ 317.38 2-Methoxy-5-methylphenyl High lipophilicity
4-Vinylphenyl Analog C₁₉H₂₁NO₃ 311.38 4-Vinylphenyl Photocatalytic reactivity
Benzothiazole Derivative C₁₅H₁₅NO₂S 273.35 Benzothiazole Enhanced π-π interactions
Dinitrobenzamide-Thiazole Varies Varies Pyrimidinyl, dinitrobenzamide Antimicrobial (MIC: 2–8 µg/mL)

Research Findings and Implications

  • Stereochemistry : The (S)-configuration in bicycloheptane derivatives enhances binding affinity via optimized H-bond networks .
  • Heterocyclic Influence : Thiazole-ylidene and benzothiazole groups contribute to antimicrobial and anticancer activities, respectively .
  • Substituent Effects : Aryl groups on the carboxamide modulate solubility and target selectivity. For example, methoxy groups increase hydrophobicity, while vinyl groups introduce synthetic versatility .

Q & A

Q. Table 1: Comparative Synthesis Conditions

ParameterMethod A (Ethanol, 70°C)Method B (DCM, RT)
Yield (%)6545
Purity (HPLC, %)9892
Key Reference

Basic: What characterization techniques are critical for confirming structure and purity?

Methodological Answer:

  • TLC: Monitor reaction progress using silica-coated plates (hexane:EtOAc = 3:1) with UV visualization .
  • NMR: Assign peaks to confirm bicyclo[2.2.1]heptane framework (δ 1.2–1.8 ppm for methyl groups) and thiazole moiety (δ 7.3–8.1 ppm for aromatic protons) .
  • X-ray Crystallography: Resolve absolute configuration using SHELXL (CCDC deposition recommended) .

Basic: Which crystallographic tools are suitable for determining its crystal structure?

Methodological Answer:

  • SHELX Suite: Use SHELXD for phase determination and SHELXL for refinement. For anisotropic displacement parameters, apply the Hirshfeld test to validate thermal motion .
  • WinGX/ORTEP: Generate publication-quality thermal ellipsoid diagrams and CIF files .
  • Validation: Check for R-factor convergence (<5%) and ADPs using PLATON .

Advanced: How can contradictions in spectroscopic data between synthetic batches be resolved?

Methodological Answer:

  • Batch Analysis: Compare NMR (¹H, ¹³C, DEPT-135) and HPLC traces to identify impurities or stereoisomers .
  • Dynamic NMR (DNMR): Detect rotamers or conformational exchange in the bicyclo framework (e.g., coalescence temperature analysis) .
  • Crystallographic Validation: Resolve ambiguities via single-crystal XRD to confirm spatial arrangement .

Advanced: How do substituent variations in analogs influence biological activity?

Methodological Answer:

  • SAR Study: Synthesize analogs (e.g., replacing phenyl with 4-chlorophenyl or altering methyl groups) and test against target enzymes .
  • Lipophilicity Metrics: Calculate logP values (e.g., using ChemDraw) to correlate substituent effects with membrane permeability .

Q. Table 2: Substituent Impact on Activity

Analog (R-group)logPIC₅₀ (μM)Reference
4-Phenyl (Parent)3.20.8
4-Chlorophenyl3.80.3
3-Methoxypropyl2.52.1

Advanced: How can computational methods predict reactivity or optimize synthesis pathways?

Methodological Answer:

  • DFT Calculations: Model transition states for key steps (e.g., thiazole formation) using Gaussian09 at B3LYP/6-31G(d) level .
  • Retrosynthetic AI: Employ tools like Chematica to propose alternative routes, minimizing side reactions .
  • MD Simulations: Predict solubility in solvents (e.g., ethanol vs. DMSO) via GROMACS .

Advanced: How to apply Design of Experiments (DoE) for optimizing reaction parameters?

Methodological Answer:

  • Factor Screening: Use Plackett-Burman design to prioritize variables (temperature, catalyst loading, solvent ratio) .
  • Response Surface Methodology (RSM): Optimize yield via Central Composite Design (CCD), analyzing contour plots for maxima .
  • Validation: Confirm predicted optimum (e.g., 75°C, 0.5 eq. catalyst) with triplicate runs (RSD <5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.